molecular formula C13H20ClNO4 B13750032 2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride CAS No. 23959-27-5

2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride

Cat. No.: B13750032
CAS No.: 23959-27-5
M. Wt: 289.75 g/mol
InChI Key: OVRNILYWDQLUFB-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride is a chemical compound used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride typically involves the esterification of 2,3-dimethoxybenzoic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylaminoethyl 2,3-dimethoxybenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

23959-27-5

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2,3-dimethoxybenzoate;hydrochloride

InChI

InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-18-13(15)10-6-5-7-11(16-3)12(10)17-4;/h5-7H,8-9H2,1-4H3;1H

InChI Key

OVRNILYWDQLUFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=C(C(=CC=C1)OC)OC.Cl

Origin of Product

United States

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